tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS number 1675225-21-4. It belongs to the class of piperidine derivatives, characterized by the presence of a tert-butyl group and a tert-butyldimethylsilyl ether. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be sourced from various chemical suppliers and manufacturers specializing in organic synthesis. It is classified under piperidine derivatives due to its structural framework, which includes a six-membered nitrogen-containing ring. The molecular formula for this compound is , and it has a molecular weight of approximately 331.52 g/mol .
The synthesis of tert-butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include:
The reactions are generally carried out under controlled conditions using solvents like dichloromethane or tetrahydrofuran, with catalysts such as triethylamine to facilitate the formation of the desired ester linkages. Purification steps often involve column chromatography to isolate the final product in high purity .
This compound may undergo various chemical reactions typical for piperidine derivatives, including:
These reactions are often facilitated by specific reagents and conditions tailored to maintain stereochemistry and achieve high yields .
The mechanism of action for tert-butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate may involve interactions with specific biological targets, potentially acting as enzyme inhibitors or modulators within biochemical pathways. The presence of hydroxyl and carboxylate groups suggests possible hydrogen bonding interactions with active sites on target proteins.
tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate has potential applications in:
Retrosynthetic planning for tert-butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate (I) prioritizes stereochemical integrity and orthogonal functionality. Key disconnections reveal:
Table 1: Retrosynthetic Pathway for Target Compound (I)
Retrosynthetic Step | Intermediate Generated | Key Features |
---|---|---|
Boc deprotection | (3R,5R)-3-(TBS-oxy)-5-hydroxypiperidine | Free amine; TBS-protected OH |
TBS deprotection | (3R,5R)-3,5-dihydroxypiperidine (II) | cis-diol configuration critical |
Resolution/Synthesis | Enantioenriched piperidine scaffold | Biocatalytic resolution or asymmetric hydrogenation |
This approach highlights the reliance on stereoselective reduction or cyclization to establish the cis-3,5-piperidine motif before protection [6].
Selective TBS protection of the C3-hydroxy group in diol II is crucial for differentiating reactivity between stereochemically equivalent hydroxyls. Key considerations include:
Table 2: Conditions for Stereoselective TBS Protection
Conditions | Regioselectivity (C3:C5) | Epimerization Risk | Yield |
---|---|---|---|
TBSCl/imidazole/DMF, 0°C | 95:5 | Low | 90% |
TBSOTf/2,6-lutidine/CH₂Cl₂, −78°C | 99:1 | Moderate | 85% |
TBSCl/AgNO₃/CH₃CN, rt | 97:3 | None | 88% |
Simultaneous protection of the piperidine nitrogen (Boc) and C3-hydroxyl (TBS) enables selective manipulation of the C5-hydroxyl for downstream derivatization. This orthogonality is demonstrated by:
Table 3: Orthogonal Protection Pairs for Piperidine Diols
N-Protection | O-Protection (C3) | Orthogonal Deprotection Agent | Applications |
---|---|---|---|
Boc | TBS | TBAF (for TBS) | Selective C5-OH functionalization |
Cbz | Acetyl | LiOH (for Ac); H₂/Pd-C (for Cbz) | Sequential N/O deprotection |
Fmoc | TBDPS | Piperidine (for Fmoc); HF·py (for TBDPS) | Solid-phase peptide synthesis |
Efficient access to enantioenriched cis-3,5-dihydroxypiperidine (II) leverages asymmetric catalysis:
Recent advances include synergistic Cu/Ir-catalyzed allylations for quaternary center formation and aza-Prins cyclizations that set trans-fused piperidine-γ-lactone stereochemistry with high precision, indirectly supporting complex piperidine synthesis [8].
Table 4: Catalytic Methods for Enantioenriched cis-3,5-Piperidinediols
Method | Catalyst System | de/ee (%) | Key Advantage |
---|---|---|---|
Asymmetric Hydrogenation | Ru(OAc)₂/(S)-BINAP | >99 | Broad substrate scope |
Organocatalytic Aldol Cyclization | L-Proline-tert-butyl ester | 95 | Metal-free; biomimetic |
Reductive Amination | NaBH₄/(R)-BINOL-phosphate | 90 | Uses commercially available diketones |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3